molecular formula C13H17NO5S B2627959 (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1212456-42-2

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2627959
CAS No.: 1212456-42-2
M. Wt: 299.34
InChI Key: AHSDXQPOASYLGD-KBPLZSHQSA-N
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Description

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is C₁₃H₁₇NO₅S , with a molecular weight of 299.35 g/mol (CAS 637032-02-1). The compound’s stereochemical configuration is explicitly denoted by the (4R) descriptor, which specifies the absolute configuration of the chiral center at the fourth position of the thiazolidine ring. This configuration is critical for its spatial orientation and intermolecular interactions.

The stereochemistry is encoded in the InChI string :
InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8-,12?/m0/s1.
The t8- notation indicates the R-configuration at the fourth carbon, which arises from the thiazolidine ring’s puckered conformation. This stereochemical assignment is further corroborated by the SMILES string :
COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O, where the tetrahedral geometry at C4 is implicit.

Table 1: Molecular Identity of (4R)-2-(2,4,5-Trimethoxyphenyl)-1,3-Thiazolidine-4-Carboxylic Acid

Property Value
Molecular Formula C₁₃H₁₇NO₅S
Molecular Weight (g/mol) 299.35
CAS Number 637032-02-1
IUPAC Name (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not publicly available in the provided sources. However, conformational analysis can be inferred from structural analogs and computational models. The thiazolidine ring adopts a puckered conformation due to the partial double-bond character of the C–N bond and the steric effects of the 2,4,5-trimethoxyphenyl substituent.

The methoxy groups at positions 2, 4, and 5 on the phenyl ring create an electron-rich aromatic system, which influences the planarity of the phenyl-thiazolidine interface. Density functional theory (DFT) simulations of similar thiazolidines suggest that the carboxylic acid group at C4 participates in intramolecular hydrogen bonding with the nitrogen atom of the thiazolidine ring, stabilizing a half-chair conformation .

Table 2: Key Conformational Features

Feature Description
Thiazolidine Ring Conformation Half-chair puckering with C4 in equatorial position
Phenyl Group Orientation Orthogonal to the thiazolidine plane due to steric hindrance
Hydrogen Bonding Intramolecular H-bond between COOH and N–H

Comparative Structural Analysis with Related Thiazolidine Derivatives

The structural uniqueness of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid becomes evident when compared to other thiazolidine derivatives:

  • Thiazolidine-2,4-dione Hybrids (TZDs) :

    • TZDs, such as those reported in antimycobacterial studies, replace the carboxylic acid group with a 2,4-dione moiety. This modification enhances electrophilicity but reduces hydrogen-bonding capacity compared to the carboxylic acid group in the target compound.
  • (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic Acid :

    • The geminal dimethyl groups at C2 in this analog (PubChem CID 676443) introduce steric bulk, restricting ring flexibility. By contrast, the trimethoxyphenyl group in the target compound provides aromatic π-system interactions without significant steric constraints.
  • 2-(2-Hydroxyphenyl) Analogs :

    • Substitution of methoxy groups with hydroxyl groups (e.g., 2-hydroxyphenyl derivatives) increases polarity but reduces metabolic stability due to higher susceptibility to phase II conjugation.

Table 3: Structural Comparison with Related Thiazolidines

Compound Key Substituents Electronic Effects Biological Implications
Target Compound 2,4,5-Trimethoxyphenyl, COOH Electron-donating (methoxy), H-bond donor (COOH) Enhanced receptor binding
Thiazolidine-2,4-dione Hybrids 2,4-Dione, variable aryl groups Electron-withdrawing (dione) Increased electrophilic reactivity
(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic Acid Geminal dimethyl, COOH Steric hindrance at C2 Reduced conformational flexibility

Properties

IUPAC Name

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-17-9-5-11(19-3)10(18-2)4-7(9)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSDXQPOASYLGD-KBPLZSHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2NC(CS2)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C2N[C@@H](CS2)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Reaction Conditions:

ComponentQuantity/ConditionRole
L-cysteine hydrochloride0.19 g (0.94 mmol)Nucleophile
2,4,5-trimethoxybenzaldehyde0.98 mmol (equimolar)Electrophilic aldehyde
Sodium acetate0.067 g (0.64 mmol)Buffer/pH control
SolventEthanol (26 mL) + water (25 mL)Reaction medium
Time/Temperature24 h at room temperatureCyclization completion

Key Steps:

  • Imine Formation : The aldehyde reacts with the amine group of cysteine to form a Schiff base.

  • Cyclization : Intramolecular nucleophilic attack by the thiol group generates the thiazolidine ring.

  • Precipitation : Product precipitates upon cooling and is purified via filtration .

Yield : ~81% (1.76 g) .

Functional Group Transformations

The carboxylic acid group at position 4 enables derivatization reactions, while the methoxy groups on the aromatic ring influence electronic properties.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters:
R-COOH+ROHH+R-COOR+H2O\text{R-COOH} + \text{ROH} \xrightarrow{H^+} \text{R-COOR} + \text{H}_2\text{O}

Example : Methyl ester formation improves lipophilicity for biological assays .

Amidation

Reaction with primary amines (e.g., octadecylamine) in the presence of coupling agents (EDC/HOBt) yields amides:
R-COOH+R’NH2EDC/HOBtR-CONHR’\text{R-COOH} + \text{R'NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{R-CONHR'}

Biological Relevance : Amidation enhances cytotoxicity against melanoma cells (IC₅₀ = 5 µM) .

Ring-Opening Reactions

The thiazolidine ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In HCl (1M), the ring opens to regenerate cysteine and the aldehyde:
Thiazolidine+H2OHClL-cysteine+2,4,5-trimethoxybenzaldehyde\text{Thiazolidine} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{L-cysteine} + \text{2,4,5-trimethoxybenzaldehyde}

Oxidative Ring Opening

Oxidizing agents (e.g., H₂O₂) convert the thiazolidine ring into a disulfide bond:
2ThiazolidineH2O2Disulfide+2H2O2 \, \text{Thiazolidine} \xrightarrow{\text{H}_2\text{O}_2} \text{Disulfide} + 2 \, \text{H}_2\text{O}

Stereochemical Stability

The (4R) configuration is prone to epimerization under basic conditions. Studies show that prolonged exposure to NaOH (0.1M) leads to partial racemization, forming a 1:1 mixture of (4R) and (4S) diastereomers .

Electrophilic Aromatic Substitution

The electron-rich 2,4,5-trimethoxyphenyl group participates in:

  • Nitration : With HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives.

  • Halogenation : Bromination (Br₂/FeBr₃) introduces halogens at the para position relative to methoxy groups.

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 160°C , attributed to loss of methoxy groups and subsequent ring degradation.

Biological Activity Modulation via Structural Modifications

Modification TypeExampleEffect on Bioactivity
Amide Derivatives OctadecylamideIC₅₀ = 5 µM (melanoma cells)
Ester Derivatives Methyl esterImproved BBB penetration
N-Alkylation Benzyl substitution at N2Reduced cytotoxicity

Reactivity Comparison with Analogues

CompoundReactivity with H₂O₂Melting Point (°C)
(4R)-2-(2,4,5-trimethoxyphenyl) derivativeFast disulfide formation158–160
(4S)-2-(3,4,5-trimethoxyphenyl) analogueSlower oxidation152–154

Scientific Research Applications

Synthesis and Derivatives

The synthesis of thiazolidine derivatives, including (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, typically involves the reaction of l-cysteine with substituted benzaldehydes. The process often yields various derivatives with potential biological activities. For instance, a study highlighted the synthesis of 2,4-substituted thiazolidine derivatives aimed at evaluating their antioxidant and tyrosinase inhibitory activities .

Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. The antioxidant potential is often assessed through in vitro assays that measure the compounds' ability to inhibit lipid peroxidation and reduce reactive oxygen species .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives can effectively inhibit tyrosinase activity. This property is attributed to their structural similarity with natural substrates of the enzyme .

Anticancer Activity

Thiazolidine derivatives have been investigated for their anticancer properties. Research has demonstrated that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

Antibacterial and Antifungal Effects

Thiazolidines have shown promising antibacterial and antifungal activities against a range of pathogens. The compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Case Study 1: Antioxidant and Tyrosinase Inhibition

A study synthesized several thiazolidine derivatives and evaluated their antioxidant properties alongside their ability to inhibit tyrosinase. Results indicated that modifications at the 4-position significantly enhanced both activities, suggesting potential applications in cosmetic formulations aimed at skin lightening and anti-aging .

Case Study 2: Anticancer Effects

In vitro studies demonstrated that (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibited cytotoxic effects on prostate cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Thiazolidine-4-Carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(4R)-2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 2,4,5-Trimethoxyphenyl C11H19NO3S (disputed) / C13H17NO5S (calculated) 287.79 / 307.34 Cataloged for life science research; discontinued status .
(4R)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 4-Hydroxyphenyl C10H11NO3S 225.26 Studied for metabolic roles in rat brain; forms stable thiazolidine adducts with amines .
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3-Hydroxyphenyl C10H11NO3S 225.26 Similar metabolic behavior to 4-hydroxyphenyl analog; distinct regiochemistry .
2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Bromophenyl C10H10BrNO2S 288.16 Enhanced halogenated lipophilicity; potential for halogen bonding in drug design .
(4R)-2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid 2-Carboxyphenyl C11H11NO4S 253.27 Dual carboxylic acid groups may influence solubility and metal chelation .
2-(L-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid L-Arabino-tetrahydroxybutyl C6H10O7·xH2O 194.14 (anhydrous) Demonstrates anticancer activity in preclinical models; hydrophilic due to polyhydroxy substituent .

Challenges and Discrepancies

  • Molecular Formula Conflicts: The target compound’s formula is inconsistently reported (C11H19NO3S in vs. calculated C13H17NO5S). This may stem from typographical errors or misannotation in commercial catalogs.
  • Discontinuation Status : Listed as discontinued by CymitQuimica, raising questions about alternative sourcing or synthetic protocols .

Biological Activity

The compound (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a member of the thiazolidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity , focusing on its anticancer properties , mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can be represented as follows:

  • Molecular Formula : C12H15N1O5S1
  • CAS Number : 1217632-86-4

This compound features a thiazolidine ring fused with a trimethoxyphenyl group, contributing to its biological activity.

Anticancer Properties

Research has indicated that (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits significant antiproliferative effects against various cancer cell lines. A study conducted on derivatives of thiazolidine-4-carboxylic acids demonstrated that these compounds could inhibit the growth of melanoma and prostate cancer cells effectively. The antiproliferative activity was enhanced compared to earlier compounds in the series, with IC50 values in the low nanomolar range .

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of tubulin polymerization. This action disrupts the normal mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications made to thiazolidine-4-carboxylic acids have been crucial in enhancing their biological activity. The introduction of bulky aromatic groups at specific positions has been shown to maintain or improve cytotoxicity while reducing toxicity to normal cells .

Data Table: Antiproliferative Activity

Below is a summary table detailing the IC50 values of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid against various cancer cell lines:

Cell Line IC50 (µM)
Leukemia (CCRF-CEM)0.124
Prostate CancerLow nM range
Non-Small Cell Lung Cancer3.81

These results highlight the compound's potency against multiple cancer types and suggest its potential as a therapeutic agent.

Study 1: Antiproliferative Activity Assessment

In a comprehensive study published in 2009, researchers evaluated the antiproliferative effects of various thiazolidine derivatives, including (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. The study utilized the NCI-60 human tumor cell line anticancer drug screen to assess growth inhibition across nine different cancer types. Results indicated that this compound effectively inhibited tumor growth with varying degrees of potency .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that compounds like (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid induce apoptosis through mitochondrial pathways and caspase activation. This finding underscores the importance of understanding how structural modifications can enhance therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid?

  • Methodology : The compound is synthesized via condensation of L-cysteine hydrochloride hydrate with a substituted aryl aldehyde under mild conditions. A typical protocol involves:

  • Reacting L-cysteine hydrochloride with NaHCO₃ in water to generate the free thiol intermediate.
  • Adding 2,4,5-trimethoxybenzaldehyde (or its derivatives) in ethanol to form the thiazolidine ring via nucleophilic attack and cyclization.
  • Stirring for 6 hours at room temperature, followed by filtration and purification via silica gel chromatography (n-hexane:ethyl acetate, 3:1) .
    • Critical Note : Retracted studies (e.g., ) highlight the need for rigorous validation of synthetic yields and stereochemical outcomes using chiral HPLC or X-ray crystallography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Identifies functional groups such as the N-H stretch (1571–1580 cm⁻¹) in the thiazolidine ring and carboxylic acid C=O (~1700 cm⁻¹) .
  • Chiral Analysis : Polarimetry or circular dichroism (CD) confirms the (4R) configuration. For example, a specific rotation of [α]₀²⁵ = -150° (c = 2 in 5N HCl) is reported for analogous thiazolidine derivatives .
  • NMR : ¹H/¹³C NMR resolves the stereochemistry of the thiazolidine ring and aryl substituents. Key signals include δ ~3.8 ppm (OCH₃ groups) and δ ~4.2 ppm (C4-H, chiral center) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during crystallographic refinement?

  • Flack Parameter (η) : Used in SHELXL to assess absolute configuration. However, near-centrosymmetric structures may yield false positives.
  • Alternative Parameter (x) : Based on incoherent scattering from twin components, this method converges faster and avoids overestimation of chirality in pseudo-symmetric systems .
  • Validation : Cross-check with anomalous dispersion data (e.g., Cu-Kα radiation) and refine using both parameters to resolve ambiguities .

Q. What are the best practices for designing in vivo studies with this compound?

  • Dose Selection : Start with in vitro IC₅₀ values (e.g., from enzyme inhibition assays) and apply allometric scaling for rodents. For example, derivatives like P8 and P9 ( ) were tested at 10–50 mg/kg in rat models.
  • Control Groups : Include vehicle controls and structurally similar analogs (e.g., pidotimod, a related immunomodulator) to isolate pharmacological effects .
  • Caution : Retracted studies ( ) emphasize the need for independent replication of pharmacokinetic data (e.g., plasma half-life, tissue distribution).

Q. How can contradictory data on biological activity be resolved?

  • Case Study : Discrepancies in antimicrobial activity (e.g., vs. 16) may arise from assay conditions (e.g., pH, solvent).

  • Solution : Standardize protocols using CLSI guidelines and validate with positive controls (e.g., ciprofloxacin for bacterial assays).
    • Statistical Tools : Apply multivariate analysis to differentiate structure-activity relationships (SAR) across derivatives .

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